molecular formula C28H27N3O3S B2883380 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894557-17-6

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

Cat. No.: B2883380
CAS No.: 894557-17-6
M. Wt: 485.6
InChI Key: WACFMSKDQVNAPO-UHFFFAOYSA-N
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Description

2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between an indoline and a thiazolidinone ring, making it a subject of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of N-phenethylacetamide with 3,4-dimethylphenyl isocyanate, followed by the formation of the spiro linkage through a reaction with isatin and thiourea under acidic conditions . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spiro linkage but differ in the attached functional groups and rings.

    Spiro[indoline-3,2’-thiazolidin]-2-ones: These compounds have a similar core structure but may vary in their substituents.

Uniqueness

2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide is unique due to its specific combination of functional groups and the spiro linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-19-12-13-22(16-20(19)2)31-26(33)18-35-28(31)23-10-6-7-11-24(23)30(27(28)34)17-25(32)29-15-14-21-8-4-3-5-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACFMSKDQVNAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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